molecular formula C5H2Cl2N2O B1283454 5-Chloropyrazine-2-carbonyl chloride CAS No. 88625-23-4

5-Chloropyrazine-2-carbonyl chloride

Cat. No.: B1283454
CAS No.: 88625-23-4
M. Wt: 176.99 g/mol
InChI Key: CFEMQJVHMRAYNZ-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

5-Chloropyrazine-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various pyrazine derivatives. It interacts with enzymes such as fatty acid synthase I, inhibiting its activity and thereby affecting the synthesis of fatty acids . This compound also interacts with proteins and other biomolecules, forming covalent bonds with nucleophilic sites on these molecules. These interactions can lead to changes in the structure and function of the biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of Mycobacterium tuberculosis by targeting fatty acid synthase I . This inhibition disrupts the synthesis of essential fatty acids, leading to impaired cell membrane integrity and function. Additionally, this compound can induce cytotoxic effects in certain cell lines, affecting cell viability and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, such as fatty acid synthase I, inhibiting their catalytic activity . This binding can occur through covalent modification of nucleophilic residues within the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of fatty acid synthesis, affecting cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit fatty acid synthesis without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on fatty acid synthesis. Beyond this threshold, the compound’s toxicity increases, leading to adverse effects on animal health.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid synthesis. It interacts with enzymes such as fatty acid synthase I, inhibiting their activity and disrupting the synthesis of fatty acids . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can be metabolized by cellular enzymes, leading to the formation of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound can affect its activity and function, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in fatty acid synthesis. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloropyrazine-2-carbonyl chloride can be synthesized through the chlorination of pyrazine-2-carbonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Pyrazine-2-carbonyl chloride+SOCl25-Chloropyrazine-2-carbonyl chloride+SO2+HCl\text{Pyrazine-2-carbonyl chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Pyrazine-2-carbonyl chloride+SOCl2​→5-Chloropyrazine-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar chlorination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form 5-chloropyrazine-2-carboxylic acid.

    Condensation: It can react with amines to form amides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.

    Condensation: Amines in the presence of a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) under mild conditions.

Major Products Formed

Scientific Research Applications

5-Chloropyrazine-2-carbonyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyrazine-2-carboxylic acid
  • 6-Chloropyrazine-2-carboxylic acid
  • 5-Chloropyrazinamide

Uniqueness

5-Chloropyrazine-2-carbonyl chloride is unique due to its reactivity as an acyl chloride, which allows it to undergo a wide range of chemical reactions.

Properties

IUPAC Name

5-chloropyrazine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEMQJVHMRAYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570136
Record name 5-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88625-23-4
Record name 5-Chloropyrazine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-chloropyrazine-2-carboxylic acid (1.00 gram, 6.31 mmol) in dichloromethane (30 ml) was treated with catalytic amount of dimethylformamide, followed by (COCl)2 (0.85 ml, 9.46 mmol). The resulting mixture was stirred over night. The reaction was concentrated in vacuo, and dried under vacuum to give desired 5-chloropyrazine-2-carbonyl chloride as solid (1.05 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Chloropyrazine-2-carboxylic acid (3.15 mmol, 500 mg) was dissolved in DCM (55 ml). Oxalyl dichloride (6.62 mmol, 841 mg) was added slowly and the resulting mixture was refluxed for 2 h. After, the reaction had stopped the mixture was concentrated. 580 mg of the title compound was obtained. 1H-NMR (400 MHz, CDCl3) δ 8.78 (d, 1H), 9.09 (d, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
841 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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